molecular formula C13H9NO4 B6323541 2-Formyl-4-(3-nitrophenyl)phenol CAS No. 893743-12-9

2-Formyl-4-(3-nitrophenyl)phenol

Cat. No.: B6323541
CAS No.: 893743-12-9
M. Wt: 243.21 g/mol
InChI Key: OHHDROKLKJUVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-4-(3-nitrophenyl)phenol is an aromatic compound with the molecular formula C13H9NO4 and a molecular weight of 243.21 g/mol . This compound is characterized by the presence of a formyl group (-CHO) and a nitrophenyl group (-NO2) attached to a phenol ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Formyl-4-(3-nitrophenyl)phenol can be achieved through several synthetic routes. One common method involves the nitration of 2-formylphenol followed by a coupling reaction with a nitrobenzene derivative . The reaction conditions typically include the use of strong acids like sulfuric acid for nitration and catalysts for the coupling reaction. Industrial production methods may involve large-scale nitration and coupling processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Formyl-4-(3-nitrophenyl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Formyl-4-(3-nitrophenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-4-(3-nitrophenyl)phenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Formyl-4-(3-nitrophenyl)phenol can be compared with other similar compounds, such as:

    4-Nitrophenol: Similar in structure but lacks the formyl group. It is commonly used as a pH indicator and in enzyme assays.

    2-Formylphenol: Lacks the nitrophenyl group and is used in organic synthesis as an intermediate.

    3-Nitrobenzaldehyde: Contains a nitro group and a formyl group but on different positions of the benzene ring.

The uniqueness of this compound lies in the combination of its functional groups, which provide a distinct reactivity profile and make it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-hydroxy-5-(3-nitrophenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-8-11-6-10(4-5-13(11)16)9-2-1-3-12(7-9)14(17)18/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHDROKLKJUVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629597
Record name 4-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893743-12-9
Record name 4-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.